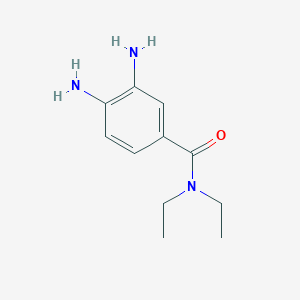
3,4-Diamino-n,n-diethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diamino-n,n-diethylbenzamide is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Question: What are the key synthetic pathways for 3,4-Diamino-N,N-diethylbenzamide, and how can purity be optimized?
Answer:
The synthesis typically involves:
N,N-Diethylation : Reacting 3,4-diaminobenzoic acid with diethylamine under coupling agents (e.g., EDCI or DCC) to form the amide bond.
Protection of Amino Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired side reactions during synthesis .
Purification : Normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Critical Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediates.
- Optimize solvent polarity during crystallization to minimize byproduct retention.
Basic Question: How is this compound characterized structurally, and what analytical methods are essential?
Answer:
Structural Confirmation :
- NMR Spectroscopy : 1H and 13C NMR identify diethyl groups (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for N–CH2) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11H17N3O requires [M+H]+ at 208.1453) .
- X-ray Crystallography (if applicable): Resolves bond angles and hydrogen-bonding networks in crystalline forms .
Methodological Tips :
- Use deuterated DMSO for NMR to enhance solubility of polar intermediates.
- Cross-validate purity with elemental analysis (C, H, N) .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the aromatic amine groups.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond in humid environments.
- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .
Experimental Design :
- Conduct stability-indicating HPLC with UV detection (λ = 254 nm) to track degradation products.
Advanced Question: How do substituent modifications (e.g., ethyl vs. methyl groups) impact the biological activity of diamino benzamide derivatives?
Answer:
Structure-Activity Relationship (SAR) Insights :
Methodology for SAR Studies :
- Synthesize analogs via parallel combinatorial chemistry.
- Evaluate pharmacokinetics using Caco-2 cell monolayers for permeability assays .
Advanced Question: What advanced analytical techniques resolve contradictions in reported biological data for diamino benzamides?
Answer:
Common Data Contradictions :
- Discrepancies in IC50 values due to assay conditions (e.g., serum protein interference).
Resolution Strategies :
Standardize Assays : Use serum-free media or account for protein binding via equilibrium dialysis .
Orthogonal Validation : Confirm target engagement with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed effects .
Advanced Question: How can computational methods aid in optimizing the synthesis and target interaction of this compound?
Answer:
Computational Workflow :
Density Functional Theory (DFT) : Predict reaction energetics for amide bond formation and optimize solvent effects .
Molecular Docking : Simulate interactions with biological targets (e.g., dopamine receptors) using AutoDock Vina .
MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Validation :
- Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro activity data .
Advanced Question: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Answer:
Key Challenges :
- Exothermic Reactions : Diethylation steps may require controlled cooling (0–5°C) to prevent runaway reactions.
- Column Chromatography Limitations : Replace with centrifugal partition chromatography (CPC) for greener, scalable purification .
Process Optimization :
- Use DoE (Design of Experiments) to optimize reagent stoichiometry and temperature gradients.
- Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .
属性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
3,4-diamino-N,N-diethylbenzamide |
InChI |
InChI=1S/C11H17N3O/c1-3-14(4-2)11(15)8-5-6-9(12)10(13)7-8/h5-7H,3-4,12-13H2,1-2H3 |
InChI 键 |
OCOHTLQNPZCWLF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)N)N |
规范 SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















